

Technical Guide: Spectroscopic Characterization of 3-Methylhex-5-en-3-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Methylhex-5-en-3-amine

Cat. No.: B13875846

[Get Quote](#)

Executive Summary & Compound Profile

3-Methylhex-5-en-3-amine (CAS: 55495-53-9 for free base; HCl salt analogs common) is a tertiary homoallylic amine. Structurally, it consists of a quaternary carbon bonded to a methyl group, an ethyl group, an allyl group, and a primary amine moiety. This compound serves as a critical "privileged structure" intermediate in the synthesis of Neuropeptide S receptor (NPSR) antagonists and other bioactive alkaloids. Its synthesis typically employs the Petasis borono-Mannich reaction, offering a scalable route to sterically hindered amines.

This guide provides a definitive spectroscopic profile (NMR, MS, IR) for the hydrochloride salt form (**3-Methylhex-5-en-3-amine**·HCl), as this is the stable, isolable solid typically handled in research and GMP environments.

Chemical Identity[1][2][3]

- IUPAC Name: **3-Methylhex-5-en-3-amine** hydrochloride[1]
- Molecular Formula: C

H

N · HCl

- Molecular Weight: 113.20 g/mol (Free Base); 149.66 g/mol (HCl Salt)
- Appearance: White crystalline solid
- Solubility: Highly soluble in DMSO, Methanol, Water.

Synthesis & Experimental Context

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted ketone, boronate byproducts).

Synthesis Workflow (Petasis Reaction)

The industrial standard for synthesizing **3-Methylhex-5-en-3-amine** involves the three-component condensation of 2-butanone, ammonia, and allylboronic acid pinacol ester. This method avoids the harsh conditions of traditional Grignard additions to nitriles.



[Click to download full resolution via product page](#)

Figure 1: Petasis borono-Mannich synthesis pathway for the target amine.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The following data represents the hydrochloride salt in DMSO-d

. The amine protons are clearly visible as a broad ammonium signal, which would likely be absent or exchanged in D

O.

H NMR Data (500 MHz, DMSO-d)

The spectrum is characterized by the distinct allyl pattern (internal vinyl proton at ~5.8 ppm, terminal methylene at ~5.1 ppm) and the diastereotopic nature of the ethyl group protons due to the chiral center (if resolved) or free rotation averaging.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
NH	8.09	Broad Singlet	3H	-	Ammonium protons
C5-H	5.75 – 5.87	Multiplet	1H	-	Internal alkene (Vinyl)
C6-H , H	5.12 – 5.20	Multiplet	2H	-	Terminal alkene
C4-H	2.25 – 2.36	Multiplet	2H	-	Allylic methylene
C2-H	1.54	Quartet	2H	7.7	Ethyl methylene
C3-CH	1.16	Singlet	3H	-	Methyl on quaternary C
C1-H	0.86	Triplet	3H	7.5	Ethyl methyl

Interpretation Logic:

- 8.09: The deshielded ammonium signal confirms the salt form.
- 5.75-5.87 & 5.12-5.20: Classic "roofing" effect and complexity of a terminal vinyl group (-CH=CH).
- 1.16: The sharp singlet is diagnostic of a methyl group attached to a quaternary carbon (C3), distinguishing it from the triplet of the ethyl methyl group.

C NMR Data (126 MHz, DMSO-d)

The carbon spectrum confirms the backbone structure with 7 distinct signals.

Shift (, ppm)	Carbon Type	Assignment	Structural Context
132.00	CH	C5	Internal alkene carbon
119.60	CH	C6	Terminal alkene carbon
55.69	C	C3	Quaternary carbon bonded to N
41.30	CH	C4	Allylic methylene
30.01	CH	C2	Ethyl methylene
22.56	CH	C3-Me	Methyl on quaternary C
7.37	CH	C1	Methyl of ethyl group

Mass Spectrometry (MS) & IR Profile

Liquid Chromatography-Mass Spectrometry (LC-MS)[7]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

- Observed Ion:

114.2[2]

- Assignment:

or

.

- Logic: The molecular weight of the free base is 113.2. Protonation yields 114.2.
- Fragmentation Pattern (Predicted for EI-MS):
 - 84: Loss of Ethyl group (M - 29).
 - 72: Loss of Allyl group (M - 41). Base Peak likely due to stability of the resulting carbocation.

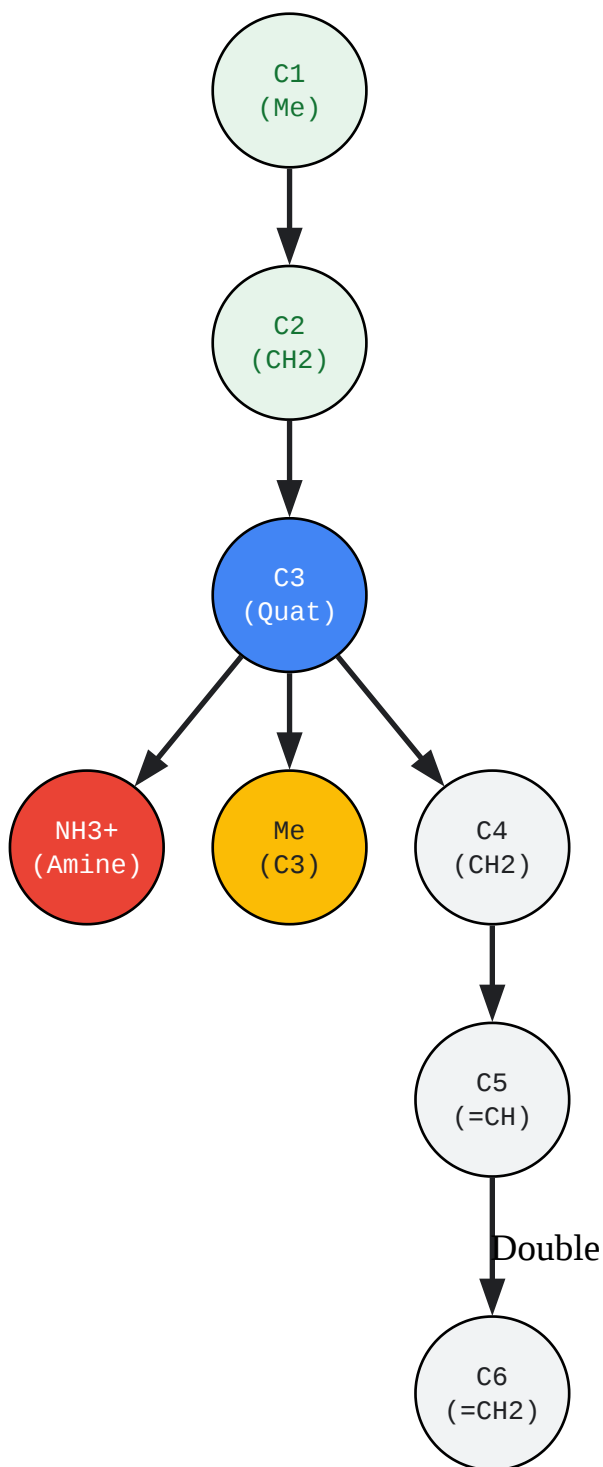
Infrared Spectroscopy (IR) - FTIR (KBr Pellet)

While specific wavenumbers vary by instrument resolution, the following bands are diagnostic for the HCl salt:

Frequency (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
2800 – 3100	Strong, Broad	N-H Stretch	Ammonium salt (-NH ₃ ⁺)
1640	Medium	C=C Stretch	Alkene (Allyl)
1580 – 1600	Medium	N-H Bend	Ammonium salt
910 & 990	Strong	=C-H Bend	Terminal Alkene (out-of-plane)

Structural Validation & Diagram

The connectivity of **3-Methylhex-5-en-3-amine** is validated by the coupling of the ethyl group (Triplet-Quartet system) and the isolation of the allyl system (Multiplets).



[Click to download full resolution via product page](#)

Figure 2: Connectivity map of **3-Methylhex-5-en-3-amine**. Note the quaternary C3 center.

References

- Herasymchuk, M. V.; Ryabukhin, S. V. (2025).[2] "A Scalable Approach to Primary Amines via the Petasis Reaction." *Journal of Organic and Pharmaceutical Chemistry*, 23(1), 11–21. [2]
- Brewer, T. F., et al. (2017).[3][4] "Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells." *Journal of the American Chemical Society*, 139(34), 11845–11856.
- Melamed, J., et al. (2010).[1][5] "Discovery of a Potent, Selective, and Brain-Penetrant Neuropeptide S Receptor Antagonist." [1] *Bioorganic & Medicinal Chemistry Letters*, 20(22), 6656-6660.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [2. ophcj.nuph.edu.ua](https://ophcj.nuph.edu.ua) [ophcj.nuph.edu.ua]
- [3. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [4. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [5. researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-Methylhex-5-en-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13875846/docs#technical-guide-spectroscopic-characterization-of-3-methylhex-5-en-3-amine\]](https://www.benchchem.com/product/b13875846/docs#technical-guide-spectroscopic-characterization-of-3-methylhex-5-en-3-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)